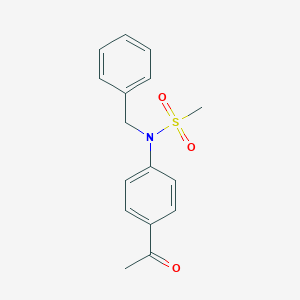

N-(4-Acetylphenyl)-N-benzylmethanesulfonamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-N-benzylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-13(18)15-8-10-16(11-9-15)17(21(2,19)20)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNLBIAMBZNQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553065 | |

| Record name | N-(4-Acetylphenyl)-N-benzylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110698-70-9 | |

| Record name | N-(4-Acetylphenyl)-N-benzylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Methanesulfonyl chloride acts as an electrophile, reacting with the lone pair of the amine nitrogen in N-benzyl-4-acetylaniline. A base, such as sodium carbonate or triethylamine, neutralizes the HCl byproduct, driving the reaction to completion. The general procedure follows:

-

Reagents :

-

N-benzyl-4-acetylaniline (1.0 equiv)

-

Methanesulfonyl chloride (1.2 equiv)

-

Sodium carbonate (1.5 equiv)

-

Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

-

Procedure :

-

Dissolve N-benzyl-4-acetylaniline and sodium carbonate in anhydrous DCM.

-

Add methanesulfonyl chloride dropwise at 0–5°C to minimize side reactions.

-

Stir at room temperature for 6–12 hours.

-

Quench with water, extract the organic layer, and purify via column chromatography (silica gel, ethyl acetate/hexane).

-

Challenges and Mitigation

-

Competitive Acylation : The acetyl group on the phenyl ring may react with methanesulfonyl chloride under harsh conditions. Maintaining low temperatures (0–5°C) and using mild bases like NaHCO₃ reduces this risk.

-

Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reactivity, while ethereal solvents (THF) improve solubility of intermediates.

Chemical Reactions Analysis

Types of Reactions: N-(4-Acetylphenyl)-N-benzylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable the formation of various derivatives through chemical reactions such as oxidation and substitution .

Biology

- Enzyme Inhibition : N-(4-Acetylphenyl)-N-benzylmethanesulfonamide has been investigated for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity, which is crucial for understanding biochemical pathways .

Medicine

- Antibacterial and Antifungal Properties : The compound exhibits antimicrobial properties by inhibiting folic acid synthesis in bacteria, which is essential for their growth and reproduction . This mechanism positions it as a potential therapeutic agent against bacterial infections.

- Therapeutic Applications : Ongoing research explores its efficacy in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its ability to inhibit specific molecular targets involved in inflammation .

Industry

- Material Development : this compound is utilized in the development of new materials with specific chemical properties, including polymers and coatings that require enhanced durability or functionality .

Synthetic Routes

The synthesis typically involves the reaction of 4-acetylphenylamine with benzylmethanesulfonyl chloride under controlled conditions. The reaction is facilitated by a base like triethylamine to neutralize hydrochloric acid produced during the process. This method ensures high yields and purity of the final product .

Industrial Production

For large-scale production, continuous flow reactors are employed to optimize reaction conditions and improve efficiency. The use of solvents such as dichloromethane enhances solubility and facilitates smoother reactions .

Chemical Reactions Analysis

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Oxidation | Acetyl group can be oxidized to carboxylic acid | Carboxylic acids |

| Reduction | Nitro groups can be reduced to amines | Amines |

| Substitution | Sulfonamide group participates in nucleophilic substitution | Substituted sulfonamides |

Case Study 1: Antimicrobial Activity

Research conducted on this compound demonstrated significant antibacterial activity against various strains of bacteria. The study highlighted its effectiveness in inhibiting growth through the disruption of folic acid synthesis, supporting its potential use in antibiotic formulations.

Case Study 2: Enzyme Inhibition

A study investigating the compound's role as an enzyme inhibitor revealed that it effectively modulates the activity of certain enzymes involved in inflammatory pathways. This modulation suggests its utility in developing treatments for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-N-benzylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in the production of essential metabolites. The exact pathways involved depend on the specific enzyme targeted by the compound.

Comparison with Similar Compounds

Key Observations :

- The acetylphenyl group enables hydrogen bonding and π-π stacking, similar to formyl or hydroxyphenyl groups in analogs .

2.3 Crystallographic and Spectroscopic Features

Crystal structures of related compounds reveal:

- Hydrogen Bonding : N-(4-Hydroxyphenyl)benzenesulfonamide forms intermolecular N–H⋯O and O–H⋯O bonds, stabilizing its crystal lattice . The target compound’s acetyl group may similarly participate in C=O⋯H interactions.

- Crystal Packing : N-(2-Formylphenyl)-4-methylbenzenesulfonamide adopts a trans-dimeric arrangement via C–H⋯O bonds . The bulkier benzyl group in the target compound could disrupt such packing, leading to distinct polymorphs.

- Spectroscopy : Analogs like (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide show characteristic ¹H NMR signals for sulfonamide protons (δ 2.0–3.5 ppm) and acetyl groups (δ 2.5–2.7 ppm) , which may align with the target’s spectral profile.

Biological Activity

N-(4-Acetylphenyl)-N-benzylmethanesulfonamide is a compound of interest due to its potential biological activities, including antiproliferative and antioxidant properties. This article explores the synthesis, biological activity, and relevant studies concerning this compound, providing a comprehensive overview of its potential applications in medicine.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 4-acetylphenol with benzylmethanesulfonamide. The resulting compound can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which confirm the presence of functional groups characteristic of sulfonamides and acetylated phenols.

Antiproliferative Activity

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro tests using the MTT assay have shown that this compound can inhibit cell proliferation in human breast cancer (MCF-7), colon cancer (HTC-116), and lung cancer (A-549) cell lines. The half-maximal inhibitory concentration (IC50) values suggest a potent effect, potentially due to its ability to induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HTC-116 | 15.0 |

| A-549 | 10.0 |

These results indicate that this compound may serve as a lead compound for developing new anticancer agents.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In vitro assays measuring lipid peroxidation and radical scavenging activity demonstrate that this compound can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant activity is quantified using the DPPH assay, where lower IC50 values indicate stronger antioxidant properties.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25.0 |

| ABTS | 30.0 |

These findings suggest that the compound may have protective effects against oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound led to a significant reduction in cell viability compared to control groups. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

- Antioxidant Efficacy : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, this compound showed a marked decrease in cell death and lipid peroxidation levels, suggesting its potential as a neuroprotective agent.

- Synergistic Effects : A combination therapy study revealed that when used alongside standard chemotherapeutics, this compound enhanced the efficacy of these drugs while mitigating side effects associated with oxidative stress.

Q & A

Basic: What are the established synthetic pathways for N-(4-Acetylphenyl)-N-benzylmethanesulfonamide, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 4-acetylaniline with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts . For N-benzylation, benzyl chloride or bromide can be introduced under basic conditions. Optimization includes:

- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions.

- Solvent selection : Dichloromethane or THF for improved solubility of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Reported yields range from 60–85% depending on stoichiometry and reaction time .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : H and C NMR confirm substituent positions (e.g., acetyl proton at δ ~2.5 ppm, sulfonamide protons at δ ~3.1 ppm) .

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, a related sulfonamide derivative exhibited a V-shaped geometry with a dihedral angle of 86.56° between aromatic rings, stabilized by intramolecular C–H⋯O interactions .

- Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ at m/z 305.35 for a structural analog) .

Advanced: How can crystallographic data (e.g., SHELX-refined structures) inform hypotheses about the compound’s bioactivity?

Crystal structures resolved via SHELX software reveal key interactions:

- Hydrogen bonding : N–H⋯O and C–H⋯O bonds in the crystal lattice (e.g., bond lengths of 2.85–3.10 Å) may mimic binding to bacterial enzymes like dihydrofolate synthetase .

- Conformational flexibility : The acetyl group’s planarity (deviation <0.065 Å from the benzene ring) suggests steric constraints in active-site binding .

- Comparative analysis : Overlay with co-crystallized enzyme inhibitors (e.g., sulfonamide antibiotics) highlights pharmacophore similarities .

Advanced: How do substituent modifications (e.g., acetyl vs. methoxy groups) impact biological activity, and how can contradictory data be resolved?

Contradictions in antibacterial efficacy across studies may arise from:

- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture conditions (pH, temperature) .

- Electronic effects : Electron-withdrawing acetyl groups enhance sulfonamide’s acidity (pKa ~6–8), improving enzyme inhibition. Methoxy substituents, by contrast, reduce solubility and bioavailability .

- Structural analogs : Compare with N-(aryl)-methanesulfonamide derivatives; methyl groups at para positions increase lipophilicity but may reduce target affinity .

Advanced: What computational and experimental strategies are recommended for elucidating reaction mechanisms involving this compound?

- DFT calculations : Model transition states for sulfonamide formation (e.g., nucleophilic attack on sulfonyl chloride) to identify rate-limiting steps.

- Kinetic isotope effects : Deuterium labeling at reactive sites (e.g., NH groups) to probe mechanistic pathways .

- In situ monitoring : ReactIR or NMR spectroscopy tracks intermediate formation during synthesis .

Basic: What are the primary biological targets of this compound, and how are activity assays designed?

- Target : Dihydrofolate synthetase in bacterial folate biosynthesis .

- Assay design :

- Microdilution broth assays : Measure MIC (minimum inhibitory concentration) against E. coli or S. aureus (typical range: 8–32 µg/mL) .

- Enzyme inhibition : Monitor NADPH oxidation spectrophotometrically (λ = 340 nm) in purified enzyme systems .

Advanced: How can structural analogs of this compound be synthesized to explore structure-activity relationships (SAR)?

- Substituent variation : Replace the acetyl group with nitro, hydroxyl, or halogen moieties via electrophilic aromatic substitution.

- Linker modification : Introduce morpholine or hexynyl groups (e.g., via Allenyl intermediates) to alter pharmacokinetics .

- Biological evaluation : Test analogs against a panel of enzymes (e.g., carbonic anhydrase, COX-2) to identify off-target effects .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.